

A Technical Guide to the Physicochemical Properties of 2,3,4-Trifluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4-Trifluoroaniline**

Cat. No.: **B1293922**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a variety of important organic molecules. Its trifluorinated phenyl ring imparts unique electronic properties and enhances the metabolic stability and bioavailability of parent compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries. Notably, it is a key precursor in the synthesis of potent fluoroquinolone antibiotics. This technical guide provides an in-depth overview of the core physicochemical properties of **2,3,4-trifluoroaniline**, along with experimental protocols for their determination and insights into its role in the synthesis of bioactive compounds.

Physicochemical Properties

The physicochemical properties of **2,3,4-trifluoroaniline** are summarized in the table below. These parameters are critical for understanding its behavior in chemical reactions, for process development and optimization, and for predicting its pharmacokinetic and pharmacodynamic properties when incorporated into larger drug molecules.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ F ₃ N	[1][2][3]
Molecular Weight	147.10 g/mol	[1][2][3]
Appearance	Colorless to light yellow or purple liquid	[1][2]
Melting Point	14-15 °C	[1][4]
Boiling Point	92 °C at 48 mmHg	[1][3][5]
Density	1.393 g/mL at 25 °C	[1][3]
Refractive Index (n _{20/D})	1.486	[1][3][5]
Flash Point	155 °F (68.3 °C)	[1]
pKa (Predicted)	2.25 ± 0.10	[4]
LogP (Octanol/Water Partition Coefficient)	1.5	[6]
Log ₁₀ WS (Water Solubility in mol/L)	-2.10 (Calculated)	[7]

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of key physicochemical properties of **2,3,4-trifluoroaniline**.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

- A small amount of solidified **2,3,4-trifluoroaniline** is finely powdered.

- A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (Capillary Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Procedure:

- A small amount of **2,3,4-trifluoroaniline** is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is heated gently in a heating bath.
- As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.

Procedure:

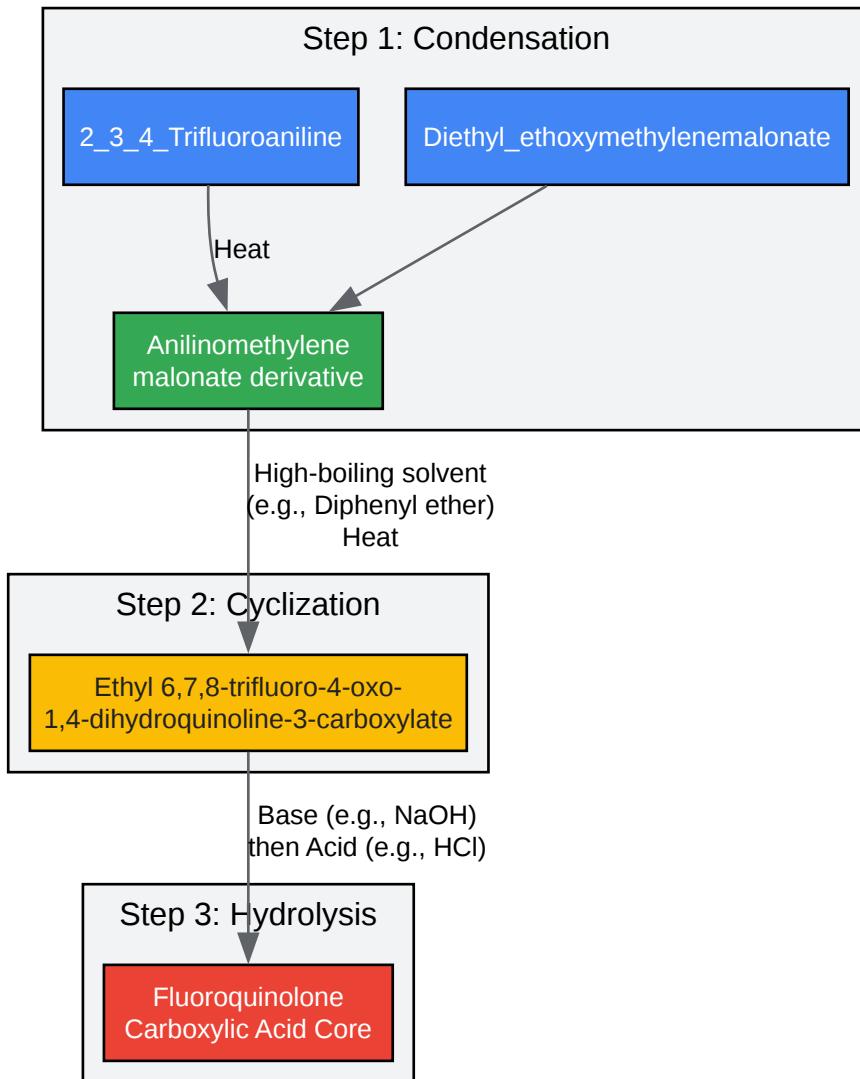
- The mass of a clean, dry pycnometer (a flask of a specific, known volume) is accurately measured.

- The pycnometer is filled with **2,3,4-trifluoroaniline**, ensuring no air bubbles are trapped, and the mass is measured again.
- The temperature of the liquid is recorded.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination (Qualitative)

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Procedure:

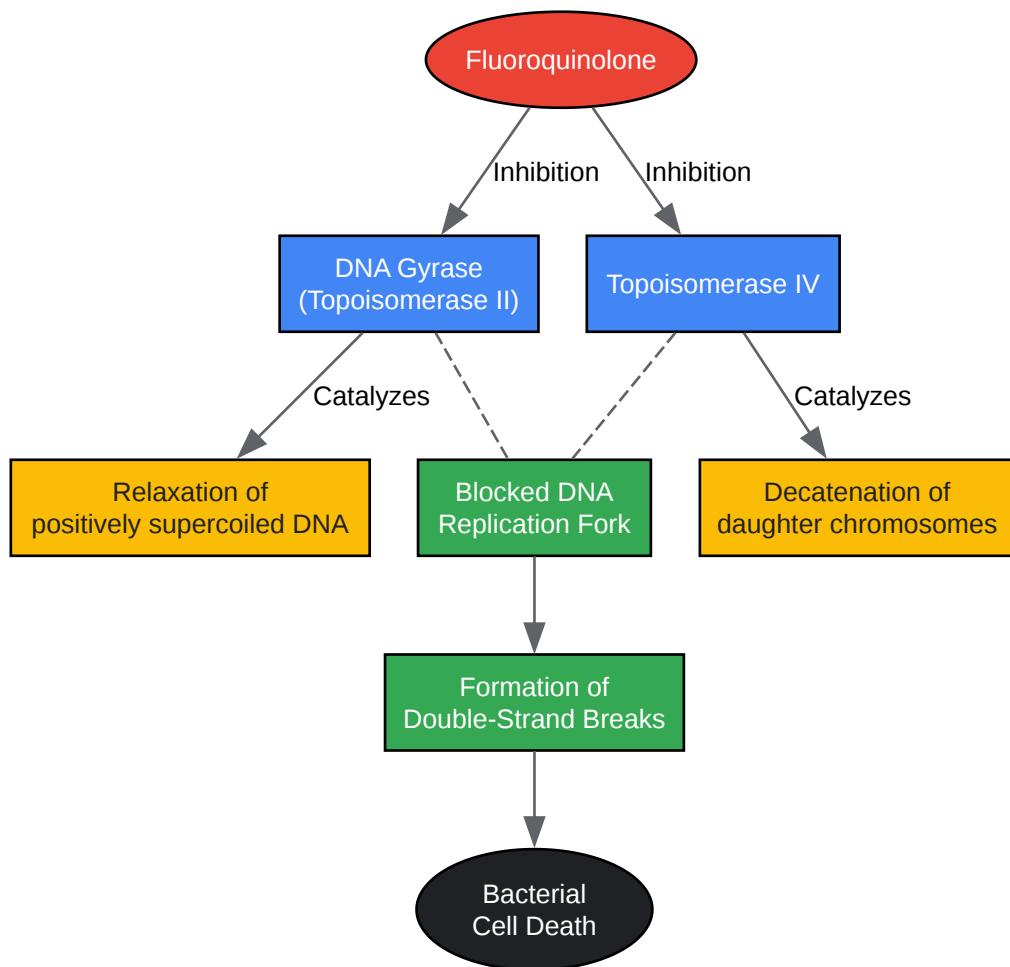

- Approximately 0.1 g of **2,3,4-trifluoroaniline** is added to 3 mL of a solvent (e.g., water, ethanol, acetone, dichloromethane) in a test tube.
- The mixture is agitated vigorously for a set period.
- Visual observation is used to determine if the aniline has dissolved completely, partially, or is insoluble.
- For water solubility, the pH of the resulting solution can be tested with litmus paper to indicate the acidic or basic nature of the compound. Given its aniline structure, a slightly basic character is expected.

Role in Fluoroquinolone Synthesis and Mechanism of Action

2,3,4-Trifluoroaniline is a key intermediate in the synthesis of several fluoroquinolone antibiotics, such as lomefloxacin and norfloxacin.^{[4][8]} The general synthetic route involves the condensation of the aniline with a malonic ester derivative, followed by cyclization to form the quinolone core. Subsequent reactions introduce the desired substituents at the N-1 and C-7 positions to yield the final active pharmaceutical ingredient.

Experimental Workflow: Synthesis of a Fluoroquinolone Core

The following diagram illustrates a generalized workflow for the synthesis of a fluoroquinolone core structure starting from a substituted aniline like **2,3,4-trifluoroaniline**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a fluoroquinolone core.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt these vital cellular processes, leading to bacterial cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

2,3,4-Trifluoroaniline is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its trifluorinated structure is instrumental in the design and synthesis of potent fluoroquinolone antibiotics. A thorough understanding of its properties and reactivity is essential for medicinal chemists and process development scientists working to

create new and improved therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,4-三氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3,4-Trifluorobenzenamine | 3862-73-5 [m.chemicalbook.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4-Trifluoroaniline (CAS 3862-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,3,4-Trifluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293922#physicochemical-properties-of-2-3-4-trifluoroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com